



# Application Notes and Protocols: Org 25935 in the Investigation of Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Org 25935 is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1] By blocking the reuptake of glycine, Org 25935 effectively increases the extracellular concentration of this amino acid in the synaptic cleft. Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[2] This modulatory action on NMDA receptor function makes Org 25935 a valuable pharmacological tool for studying the molecular underpinnings of learning, memory, and various neurological disorders. These application notes provide detailed protocols for utilizing Org 25935 to investigate its effects on synaptic plasticity, particularly NMDA receptor-dependent LTP in hippocampal slices.

## **Mechanism of Action**

The primary mechanism of action of **Org 25935** is the selective inhibition of the glycine transporter 1 (GlyT-1).[1] GlyT-1 is predominantly located on glial cells surrounding synapses and is responsible for clearing glycine from the synaptic cleft.[3] By inhibiting GlyT-1, **Org 25935** leads to an elevation of extracellular glycine levels. This increased availability of glycine enhances the activation of NMDA receptors, which require the binding of both glutamate and a co-agonist (glycine or D-serine) to become fully active. The enhanced NMDA receptormediated calcium influx triggers a cascade of downstream signaling events that are crucial for the induction and maintenance of synaptic plasticity.[2][4]



## **Data Presentation**

The following tables summarize the quantitative effects of GlyT-1 inhibitors on synaptic plasticity, as reported in preclinical studies. These data can serve as a reference for expected outcomes when using **Org 25935** in similar experimental paradigms.

| Compoun<br>d Class  | Compoun<br>d | Preparati<br>on                 | Concentr<br>ation  | Paramete<br>r<br>Measured              | Observed<br>Effect                   | Referenc<br>e |
|---------------------|--------------|---------------------------------|--------------------|----------------------------------------|--------------------------------------|---------------|
| GlyT-1<br>Inhibitor | NFPS         | Rat<br>Hippocamp<br>al Slices   | 1 μΜ               | NMDA-<br>mediated<br>EPSC<br>Amplitude | Significant<br>Potentiatio<br>n      | [5]           |
| GlyT-1<br>Inhibitor | NFPS         | Rat Prefrontal Cortex (in vivo) | 1-2 mg/kg,<br>i.v. | NMDA-<br>evoked<br>Firing Rate         | Potentiatio<br>n of NMDA<br>Response | [5]           |
| Glycine             | Glycine      | Rat<br>Hippocamp<br>al Slices   | 100 μΜ             | fEPSP<br>Slope<br>(LTP)                | 186% ±<br>44%<br>increase            | [6]           |
| GlyT-1<br>Inhibitor | Org24598     | Rat<br>Hippocamp<br>al Slices   | Not<br>Specified   | Long-Term<br>Potentiatio<br>n (LTP)    | Enhancem<br>ent of LTP               | [7]           |



| Parameter                                            | Control (Vehicle) | GlyT-1 Inhibitor<br>(e.g., Org 25935) | Expected Outcome                                                      |
|------------------------------------------------------|-------------------|---------------------------------------|-----------------------------------------------------------------------|
| Baseline fEPSP Slope<br>(mV/ms)                      | 0.5 ± 0.05        | 0.5 ± 0.05                            | No significant change in baseline synaptic transmission.              |
| LTP Magnitude (% of<br>Baseline 60 min post-<br>HFS) | 150 ± 10%         | 180 ± 15%                             | Significant increase in the magnitude of long-term potentiation.      |
| Paired-Pulse<br>Facilitation (Ratio)                 | 1.8 ± 0.1         | 1.8 ± 0.1                             | No significant change, suggesting a postsynaptic mechanism of action. |

# **Experimental Protocols**

## **Protocol 1: Preparation of Acute Hippocampal Slices**

This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for in vitro electrophysiological studies of synaptic plasticity.

#### Materials:

- Rodent (e.g., Wistar rat or C57BL/6 mouse)
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
- Dissection tools (scissors, forceps)
- Vibrating microtome (vibratome)
- Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution:
  - In mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgSO4, 2 CaCl2
- Oxygenated aCSF for recovery and recording (same composition as slicing solution)



- Recovery chamber
- Recording chamber

#### Procedure:

- Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
- Perform decapitation and rapidly dissect the brain.
- Submerge the brain in ice-cold, oxygenated aCSF slicing solution.
- Isolate the hippocampi from both hemispheres.
- Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
- After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.

# Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol details the procedures for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP in the CA1 region of the hippocampus.

#### Materials:

- Prepared acute hippocampal slices
- Recording setup (microscope, micromanipulators, amplifier, digitizer, data acquisition software)
- Glass microelectrodes (1-5 MΩ resistance) filled with aCSF



- · Bipolar stimulating electrode
- Org 25935 stock solution (e.g., in DMSO) and final dilution in aCSF
- High-frequency stimulation (HFS) protocol (e.g., 1 train of 100 pulses at 100 Hz, or thetaburst stimulation)

#### Procedure:

- Transfer a hippocampal slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
- Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
- Establish a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-40% of the maximum.
- After establishing a stable baseline, apply **Org 25935** to the perfusion bath at the desired final concentration (e.g., 1-10  $\mu$ M). Allow the drug to perfuse for at least 20-30 minutes to reach equilibrium.
- Induce LTP using a high-frequency stimulation (HFS) protocol.
- Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
- For control experiments, perform the same procedure using a vehicle control (e.g., aCSF with the same concentration of DMSO as the Org 25935 solution).
- Analyze the data by measuring the initial slope of the fEPSP. Normalize the slope values to
  the average baseline slope and plot them over time. The magnitude of LTP is typically
  quantified as the average percentage increase in the fEPSP slope during the last 10 minutes
  of the recording period compared to the baseline.

# **Mandatory Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ORG-25935 Wikipedia [en.wikipedia.org]
- 2. THE BRAIN FROM TOP TO BOTTOM [thebrain.mcgill.ca]
- 3. Activity of novel lipid glycine transporter inhibitors on synaptic signalling in the dorsal horn of the spinal cord PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Glycine-induced long-term potentiation is associated with structural and functional modifications of α-amino-3-hydroxyl-5-methyl-4-isoxazolepropionic acid receptors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Org 25935 in the Investigation of Synaptic Plasticity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248844#org-25935-application-in-studying-synaptic-plasticity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com